Product packaging for Gallamine(Cat. No.:CAS No. 153-76-4)

Gallamine

カタログ番号: B1195388
CAS番号: 153-76-4
分子量: 423.6 g/mol
InChIキー: ICLWTJIMXVISSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context of Discovery and Early Pharmacological Characterization

The historical trajectory leading to the discovery and characterization of gallamine is intertwined with the broader effort to understand and clinically utilize neuromuscular blockade.

Origins of Synthetic Neuromuscular Blocking Agents

The origins of synthetic neuromuscular blocking agents (NMBAs) are rooted in the study of curare, a plant-derived substance traditionally used as an arrow poison by indigenous populations in South America. Curare's paralyzing effect, observed centuries ago, indicated its action on the neuromuscular system. jocpr.commedigraphic.com Early scientific investigations, such as those by Claude Bernard in the mid-1800s, demonstrated that curare acted at the neuromuscular junction, preventing muscle contraction in response to nerve stimulation while the muscle itself remained responsive to direct stimulation. jocpr.comresearchgate.netnih.gov This foundational work paved the way for the search for compounds that could replicate or modulate this effect.

The late 19th and early 20th centuries saw further research into the relationship between chemical structure and biological activity, particularly with quaternary ammonium (B1175870) compounds. jocpr.com This research provided impetus for the development of synthetic NMBAs after World War II. jocpr.comnih.gov Scientists began synthesizing and testing various molecules, seeking compounds with more predictable and controllable neuromuscular blocking properties than the natural curare extracts. medigraphic.comecronicon.net

Pioneering Research by Daniel Bovet and Collaborators

A pivotal figure in the development of synthetic NMBAs, including this compound, was Daniel Bovet. Working at the Pasteur Institute in Paris, Bovet adopted an approach focused on synthesizing bulky, curare-like molecules. nih.govuniroma1.it His research in the 1940s led to the discovery of several muscle relaxants. uniroma1.it In 1947, Bovet and his collaborators synthesized this compound triethiodide, a compound characterized by three quaternary nitrogen groups. nih.govecronicon.netwikipedia.org This marked a significant achievement as this compound became the first synthetic neuromuscular blocking drug to be used clinically. researchgate.netnih.govecronicon.net Bovet's extensive work in pharmacology, including his studies on neuromuscular blocking agents like this compound and succinylcholine (B1214915), was recognized with the Nobel Prize in Physiology or Medicine in 1957. ecronicon.netuniroma1.itaneskey.comnih.gov

Evolution of Research into Neuromuscular Blocking Agents

The introduction of this compound and other early synthetic NMBAs like succinylcholine (whose muscle relaxant effect was recognized by Bovet's group in 1949 ecronicon.netwoodlibrarymuseum.org) marked a new era in pharmacological research and clinical practice. medigraphic.comresearchgate.netecronicon.net Before the advent of these muscle relaxants, achieving muscle relaxation during surgery often required deep anesthesia with associated risks. medigraphic.comresearchgate.net The availability of NMBAs revolutionized anesthesia, leading to its redefinition as a triad (B1167595) of narcosis, analgesia, and muscle relaxation. medigraphic.comresearchgate.netecronicon.net

The research into NMBAs evolved with the aim of developing agents with improved properties, such as faster onset, shorter duration, and fewer side effects. medigraphic.comresearchgate.net While this compound offered some advantages over d-tubocurarine, such as not causing initial stimulation and being reversible by anticholinesterases, it also had limitations, including a vagolytic effect leading to tachycardia and primarily renal elimination. nih.govecronicon.netwikipedia.orgnih.gov The search for the "ideal" NMBA continued, leading to the development of subsequent generations of synthetic agents, including steroidal and benzylisoquinoline derivatives, which became more widely used. medigraphic.comecronicon.net

Significance of this compound as a Pharmacological Research Tool

Despite being largely superseded in clinical practice by newer agents, this compound retains significance as a pharmacological research tool. Its distinct properties have made it valuable for studying the intricacies of neuromuscular transmission and cholinergic receptors. This compound is classified as a non-depolarizing neuromuscular blocking drug. wikipedia.orgnih.gov It exerts its effects by competitively blocking the action of acetylcholine (B1216132) at cholinergic receptor sites on the muscle endplate. wikipedia.orgdrugbank.commedchemexpress.com This competitive antagonism prevents acetylcholine from binding and activating the receptors, thereby inhibiting muscle contraction. drugbank.com

Furthermore, research has shown that this compound can also interact with nicotinic presynaptic acetylcholine receptors, influencing the release of acetylcholine. drugbank.comnih.gov Studies using preparations like the rat phrenic nerve-diaphragm have investigated the mechanisms of action of this compound on nerve terminals and cholinergic receptors, observing its effects on miniature end-plate potentials and transmitter release. nih.govpharmacompass.com

Beyond its effects at the neuromuscular junction, this compound has also been identified as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M2 subtype. drugbank.comidrblab.netuni-regensburg.dedrugbank.com This property has made it a valuable tool for studying allosteric interactions at these receptors, contributing to a deeper understanding of receptor pharmacology. uni-regensburg.dedrugbank.com Research into this compound's interactions with muscarinic receptors has explored its binding sites and its ability to modulate the binding affinity of orthosteric ligands. uni-regensburg.dedrugbank.com This research has highlighted the complexity of cholinergic receptor function and the potential for developing ligands that target allosteric sites. uni-regensburg.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45N3O3 B1195388 Gallamine CAS No. 153-76-4

特性

CAS番号

153-76-4

分子式

C24H45N3O3

分子量

423.6 g/mol

IUPAC名

2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3

InChIキー

ICLWTJIMXVISSR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC

正規SMILES

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC

他のCAS番号

153-76-4

関連するCAS

65-29-2 (Parent)

同義語

Flaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine

製品の起源

United States

Molecular and Cellular Mechanisms of Action

Interaction with Nicotinic Acetylcholine (B1216132) Receptors at the Neuromuscular Junction

Gallamine functions as a neuromuscular blocking drug by interfering with the action of acetylcholine (ACh) at the neuromuscular junction drugbank.combioline.org.brwikipedia.org. This interaction primarily involves nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the motor endplate drugbank.combioline.org.brwikipedia.orgnih.gov.

Competitive Antagonism of Postsynaptic Receptors

This compound acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors drugbank.combioline.org.brwikipedia.orgnih.gov. It competes with acetylcholine for binding to the cholinergic receptor sites on the muscle endplate drugbank.comwikipedia.orgnih.govpediatriconcall.com. By binding to these sites without activating the channel, this compound blocks the transmitter action of acetylcholine, thereby preventing muscle contraction drugbank.comwikipedia.orgnih.gov. This competitive block can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction rsc.org. Studies using voltage-clamped endplates of frog skeletal muscle fibers have shown that this compound produces a parallel shift of the equilibrium log (concentration)–response curves for acetylcholine, consistent with a competitive antagonism royalsocietypublishing.orgnih.govresearchgate.netcapes.gov.br. The apparent equilibrium constant for this competitive block was found to be approximately 2 μM at a membrane potential of -70 mV, and this appeared to be largely independent of the membrane potential royalsocietypublishing.orgnih.govcapes.gov.br.

Presynaptic Effects on Acetylcholine Release

Beyond its postsynaptic effects, this compound can also influence the release of acetylcholine from the presynaptic nerve terminal. Research indicates that this compound can act on nicotinic presynaptic acetylcholine receptors, which can inhibit the release of ACh drugbank.comnih.gov. Studies in rat phrenic nerve-diaphragm preparations have shown that this compound can initially excite and then depress the release of transmitter from nerve terminals, an effect particularly noticeable at rapid stimulation rates and during paired stimulation tests nih.govncats.io. While some evidence suggests this compound may act as an antagonist on presynaptic M2 muscarinic receptors that regulate acetylcholine release, other studies characterize the presynaptic muscarinic receptors modulating ACh release as M2 type and show they are blocked by this compound at high concentrations nih.govjneurosci.org.

Impact on Membrane Potentials and Miniature End-Plate Potentials

This compound affects the electrical properties of the neuromuscular junction, including membrane potentials and miniature end-plate potentials (MEPPs). Intracellular studies in rat phrenic nerve-diaphragm preparations have investigated the changes in end-plate potentials and miniature end-plate potentials induced by this compound nih.govncats.io. This compound has been shown to depress the response of postsynaptic receptors to acetylcholine, which is observed as a reduction in miniature end-plate potential amplitude nih.gov. Despite these effects on postsynaptic potentials, this compound has been reported to have no significant effects on the electrogenic properties of the excitable membranes of motor nerve terminals and muscle fibers themselves nih.govpharmacompass.com. The reduction in muscle twitch caused by this compound is primarily attributed to the failure of end-plate potentials to propagate as muscle action potentials nih.gov.

Modulation of Ion Channel Conductance in Nerve and Muscle Fibers

In addition to its primary action at nAChRs, this compound has been shown to modulate the conductance of certain ion channels in both nerve and muscle fibers, particularly at higher concentrations than those required for neuromuscular block nih.govnih.gov.

Effects on Potassium Conductance

This compound can affect potassium conductance in nerve fibers. Voltage-clamp studies on amphibian and mammalian myelinated nerve fibers have demonstrated that external application of this compound can block the delayed potassium conductance (gK) nih.govnih.govresearchgate.net. In these studies, this compound was found to be approximately five times more potent than tetraethylammonium (B1195904) chloride (TEA) in blocking potassium conductance where it is present nih.govnih.govresearchgate.net. Research on rat saphenous neuromas also indicated that this compound application increased spontaneous activity, similar to the effects of TEA, implying an effect on potassium conductance nih.govtandfonline.com. Studies on cloned Kv1.1, Kv1.2, Kv1.3, and Kv3.1 channels have provided apparent dissociation constants for this compound's blocking effect on these specific potassium channels researchgate.net.

Effects on Sodium Channel Inactivation and Occlusion

This compound also influences sodium channels, particularly upon internal application to myelinated nerve fibers. Internal this compound has been shown to slow sodium inactivation nih.govnih.govresearchgate.net. Furthermore, at positive membrane potentials, this compound can enter sodium channels and occlude them, significantly reducing outward sodium currents nih.govnih.govresearchgate.netnih.gov. In rat fibers, this can lead to a fraction of sodium channels failing to inactivate, resulting in large inward sodium tail currents upon repolarization nih.govresearchgate.net. Studies on Myxicola giant axons confirmed that internal this compound modifies Na+ channel kinetics, slowing inactivation and causing incomplete inactivation at more positive potentials, while having no external effect nih.gov. The occlusion of sodium channels by this compound at positive potentials can almost eliminate outward sodium currents nih.gov.

Allosteric Modulation of Muscarinic Acetylcholine Receptors

This compound was one of the first compounds identified as an allosteric modulator of muscarinic receptors, with its allosteric action initially inferred from functional experiments where its effect on acetylcholine action differed from simple competitive inhibition. nih.govmdpi.comacnp.org Subsequent binding studies confirmed the allosteric nature of this compound's action, demonstrating its ability to modulate the binding of radiolabeled orthosteric ligands. nih.govmdpi.com Allosteric modulators bind to a site topographically distinct from the orthosteric site, allowing for simultaneous binding of both the modulator and the orthosteric ligand, forming a ternary complex. mdpi.comsemanticscholar.org This binding induces a conformational change in the receptor, altering the affinity, potency, and efficacy of the orthosteric ligand. mdpi.comsemanticscholar.org this compound typically exhibits negative cooperativity with the binding of orthosteric agonists and antagonists, meaning its binding reduces the affinity of the orthosteric site for these ligands. mdpi.com

Binding Site Topography and Molecular Interactions

The allosteric binding site for classical modulators like this compound is located in the extracellular domain of the muscarinic receptor. nih.gov

The common allosteric binding site for compounds such as this compound and alcuronium (B1664504) has been localized to the extracellular part of the receptor, situated between the second (o2) and third (o3) extracellular loops. nih.govmdpi.com This region forms an extracellular vestibule (ECV), which is a large solvent-accessible area separated from the orthosteric binding pocket by a "tyrosine lid" composed of conserved tyrosine residues. rupress.org These tyrosine residues (Y³·³³, Y⁶·⁵¹, and Y⁷·³⁹) form a hydrogen bond network that creates a floor for the allosteric site within the ECV. rupress.org

Mutagenesis studies have been instrumental in identifying specific receptor residues crucial for this compound binding and its allosteric effects. Conserved residues in the extracellular domain have been investigated. For the M₁ receptor, mutations of tryptophan 400 at the o3 loop and tryptophan 101 at the junction of the third transmembrane domain (TM3) and the o2 loop to alanine (B10760859) inhibited this compound binding. mdpi.com These findings highlight the role of the o3 loop in determining the affinity and binding cooperativity of this compound. mdpi.com

Studies on the M₂ subtype, which has high affinity for this compound, have revealed the importance of negatively charged amino acids in the EDGE motif within the second extracellular (o2) loop. nih.gov Replacing this acidic sequence with the corresponding neutral sequence from the M₁ receptor (LAGQ) reduced this compound affinity, while the converse substitution into M₁ significantly increased affinity for this compound. This suggests a common this compound-binding epitope within the o2 loop that is present in M₂ and M₅ but absent in M₁. Furthermore, studies indicate that this compound may interact with both the o2 and o3 regions of the M₂ subtype.

Specific residues in the M₁ receptor, such as aspartate 71, have also been implicated in cooperative allosteric interactions with this compound. nih.gov Substitution of this residue affected this compound's affinity for the unliganded receptor and decreased the magnitude of its cooperative effects on orthosteric ligand binding. nih.gov

Location within the Extracellular Vestibule of G-Protein Coupled Receptors

Allosteric Effects on Orthosteric Ligand Binding Kinetics

This compound's allosteric binding significantly impacts the kinetics of orthosteric ligand binding to muscarinic receptors.

A key effect of this compound is its ability to slow down the dissociation rate of orthosteric ligands, particularly antagonists like N-methylscopolamine ([³H]NMS). mdpi.comcaymanchem.comnih.gov This slowing of the dissociation rate is a hallmark of allosteric modulation and has been observed across multiple muscarinic receptor subtypes, including M₁ and M₂. caymanchem.comnih.gov For instance, this compound has been shown to slow the dissociation of [³H]NMS from M₁-M₅ receptors, with the highest potency observed for M₂ receptors. caymanchem.com This effect can involve the elimination of the fast component of a biphasic dissociation curve. nih.gov

Studies have quantified the influence of this compound on the dissociation rate constant (k-₁) of [³H]NMS. In one study using M₃ receptors, 100 µM this compound reduced the k-₁ of [³H]NMS by 1.5-fold. upc.edu

Receptor SubtypeOrthosteric LigandThis compound ConcentrationEffect on Dissociation Rate (k-₁)Citation
M₁[³H]N-methylscopolamineNot specifiedSlows dissociation caymanchem.comnih.gov
M₂[³H]N-methylscopolamineNot specifiedSlows dissociation (most potent) caymanchem.comnih.gov
M₃[³H]N-methylscopolamine100 µMReduced by 1.5-fold upc.edu
M₄[³H]N-methylscopolamineNot specifiedSlows dissociation caymanchem.com
M₅[³H]N-methylscopolamine1 mMSignificantly decreased nih.gov

Binding of this compound to its allosteric site induces a change in the conformation of the muscarinic receptor. mdpi.comsemanticscholar.org This conformational change is responsible for the observed alterations in orthosteric ligand binding affinity. mdpi.comsemanticscholar.org this compound's negative cooperativity with orthosteric ligands suggests that its binding stabilizes a receptor conformation that has a lower affinity for the orthosteric ligand. semanticscholar.orgresearchgate.net

While this compound primarily affects orthosteric ligand affinity, studies have also investigated its influence on receptor conformational states related to G-protein coupling. The allosteric effect of this compound on muscarinic receptors can be moderated by guanine (B1146940) nucleotides in certain brain regions, suggesting an influence related to the receptor's coupling to G proteins. nih.gov However, some studies suggest that this compound modifies agonist affinity without necessarily influencing efficacy, implying a complex relationship between allosteric modulation, receptor conformation, and downstream signaling. chapman.edu The ability of this compound to slow down both association and dissociation of orthosteric antagonists suggests that its binding can induce steric hindrance to the access of ligands to the orthosteric site. mdpi.com

Furthermore, the binding of this compound can influence the distribution of the receptor between active and inactive states, as allosteric ligands can preferentially bind to either state. chapman.eduresearchgate.net This differential binding to distinct receptor states contributes to the modulation of orthosteric ligand affinity and receptor function.

Influence on Ligand Dissociation Rates

Subtype Selectivity and Heterogeneity of Muscarinic Receptor Interactions

Muscarinic acetylcholine receptors comprise five known subtypes: M1, M2, M3, M4, and M5. These subtypes exhibit differential expression patterns and mediate diverse physiological responses. This compound demonstrates selectivity among these subtypes, which is a key aspect of its pharmacological profile. acnp.org

Differential Affinity for M1, M2, M3, M4, and M5 Subtypes

Research has shown that this compound exhibits differential affinity for the five muscarinic receptor subtypes. The M2 receptor subtype generally shows the highest affinity for this compound. mdpi.comacnp.orgguidetopharmacology.org The order of potency for this compound in allosterically regulating the dissociation of ligands like [³H]N-methylscopolamine from these subtypes has been reported as M2 > M4 > M1 > M3 > M5. nih.govnih.gov

Studies involving competitive radioligand binding assays have quantified the relative binding affinities of this compound for the M2 and M3 receptors, demonstrating a higher affinity for M2. drugbank.com

Data on the relative affinities of this compound for muscarinic receptor subtypes can be summarized as follows:

Muscarinic Receptor SubtypeRelative Affinity for this compound
M1Moderate
M2High
M3Low
M4Moderate
M5Low

Note: This table is based on the general order of potency observed in studies of allosteric modulation and binding affinity. mdpi.comnih.govnih.gov

Mutagenesis studies have provided insights into the structural basis for this subtype selectivity. Specific amino acid residues in the extracellular loops and transmembrane regions of the receptors have been identified as playing a role in this compound binding and its differential affinity across subtypes. For instance, acidic residues in the second extracellular loop (o2) of M2 receptors are important for high-affinity this compound binding. mdpi.comnih.gov Similarly, residues in the third extracellular loop (o3) and transmembrane region 7 have been implicated in contributing to the M2/M5 and M2/M3 selectivity. nih.gov

Allosterism versus Subpopulation Specificity Phenomena

This compound's interaction with muscarinic receptors involves both allosteric modulation and the discrimination of receptor subpopulations. While this compound is recognized as a prototypical allosteric modulator, its ability to differentiate between subpopulations of muscarinic receptors represents a separate phenomenon. nih.govresearchgate.net

Allosteric modulation by this compound involves binding to a site distinct from the orthosteric site, leading to changes in the binding or action of orthosteric ligands. mdpi.commdpi.com This allosteric effect has been observed across different brain regions and muscarinic receptor subtypes. nih.govnih.gov For example, this compound slows the dissociation of radiolabeled ligands like [³H]N-methylscopolamine from receptor complexes by eliminating the fast component of the biphasic dissociation curve. nih.gov This allosteric effect is present in membranes containing predominantly M1 or M2 subtypes. nih.gov

In addition to its allosteric effects, this compound has been shown to discriminate subpopulations of muscarinic receptors, particularly in brain regions like the forebrain and brainstem. nih.govnih.gov Studies have suggested that this compound can exhibit widely varying affinities for these different subpopulations, a characteristic that distinguishes it from classical competitive antagonists. nih.gov For instance, in the rat brainstem, binding data for this compound could be fitted to a two-site model, indicating distinct high- and low-affinity binding sites corresponding to different receptor subpopulations. nih.gov

Crucially, research indicates that the allosteric modulation and the subpopulation specificity observed with this compound are distinct phenomena. nih.govresearchgate.net Studies using different ligands have demonstrated that it is possible to isolate and examine these two aspects of this compound's interaction with muscarinic receptors. nih.gov For example, certain compounds can exhibit allosteric effects similar to this compound without differentiating receptor subpopulations, while others show high selectivity for this compound-defined subpopulations without producing the same allosteric effect. nih.gov This suggests that the binding sites or mechanisms underlying allosterism and subpopulation specificity are not entirely overlapping.

Structure Activity Relationships Sar and Analog Development

Structural Features Influencing Pharmacological Activity

Significance of Quaternary Ammonium (B1175870) Moieties

Quaternary ammonium groups are fundamental structural features of many neuromuscular blocking agents, including gallamine. These positively charged centers are essential for binding to the anionic subsites of acetylcholine (B1216132) receptors. japsonline.comresearchgate.net this compound is notable for possessing three quaternary ammonium centers, in contrast to many other neuromuscular blockers which are bisquaternary (containing two such groups). oup.comjapsonline.com While the presence of quaternary ammonium groups is necessary for activity, the number and their specific environment influence the pharmacological profile. For instance, while methyl quaternization is generally optimal for potency in some series, trimethyl derivatives of this compound have shown lower potency than this compound itself, suggesting that the nature of the alkyl substituents on the nitrogen atoms is also critical. wikipedia.org The interaction between the quaternary ammonium groups and aromatic residues, such as tyrosine, within the receptor binding site is a key factor in the binding affinity of these compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches have been employed to provide a more detailed and predictive understanding of how variations in chemical structure relate to the pharmacological activity of neuromuscular blocking agents, including this compound and its analogues. oup.comresearchgate.net QSAR studies utilize computational methods to correlate specific molecular descriptors (physicochemical properties, structural features) with biological activity data. oup.comresearchgate.net This allows for the identification of key structural parameters that influence potency and efficacy. While traditional SAR is primarily qualitative, QSAR incorporates quantitative analyses, often before chemical synthesis, to facilitate the design and prioritization of novel compounds with desired properties. oup.com Although specific detailed QSAR models focused solely on this compound are not extensively highlighted in the provided texts, the application of QSAR in the broader field of neuromuscular pharmacology underscores its value in rational drug design and understanding the complex interplay between structure and activity. oup.comresearchgate.netresearchgate.net

Development of this compound Analogues and Related Compounds in Research

Research into this compound analogues and related compounds has been pursued to explore variations in pharmacological properties, including potency, duration of action, and selectivity for different acetylcholine receptor subtypes. dss.go.th this compound itself is a trisquaternary ether with three ethonium (B1197184) heads attached to a phenyl ring through an ether linkage. oup.comjapsonline.com This unique structure has served as a basis for synthesizing compounds with modified linkers, different numbers or types of quaternary groups, or altered core structures. oup.comjapsonline.com

Studies on this compound have also contributed to the understanding of allosteric modulation of muscarinic acetylcholine receptors, as this compound was identified as the first allosteric modulator of these receptors. nih.govmdpi.comcaymanchem.com Research has shown that this compound has a higher affinity for the M2 muscarinic receptor subtype compared to others and interacts with specific residues in the extracellular domain of the receptor. nih.govmdpi.comnih.gov

Pharmacological Research Methodologies and Models

In Vitro Experimental Models

In vitro studies provide controlled environments to investigate the direct effects of gallamine on isolated tissues, cells, and receptor systems. These models allow for detailed analysis of this compound's interactions at a cellular and molecular level, free from the complexities of systemic circulation and metabolism.

Isolated Nerve-Muscle Preparations (e.g., Rat Phrenic Nerve-Diaphragm, Frog Rectus Abdominis)

Isolated nerve-muscle preparations, such as the rat phrenic nerve-diaphragm and frog rectus abdominis muscles, have been fundamental in characterizing the neuromuscular blocking effects of this compound. These preparations allow researchers to study the impact of this compound on nerve-induced and directly-stimulated muscle contractions.

Studies using the isolated frog rectus abdominis muscle have shown that this compound inhibits contractions induced by acetylcholine (B1216132) bioline.org.brbioline.org.br. This inhibition is consistent with this compound acting as a competitive antagonist at nicotinic acetylcholine receptors at the motor endplate bioline.org.br. Pretreatment with potassium chloride has been shown to reverse the inhibitory effect of this compound on acetylcholine-induced contraction in this preparation bioline.org.br. Furthermore, physostigmine, an acetylcholinesterase inhibitor, which antagonizes the inhibitory effect of this compound, enhances the effect of depolarizing blockers, highlighting the distinct mechanism of this compound as a non-depolarizing agent bioline.org.br.

In the isolated rat phrenic nerve-diaphragm preparation, this compound reduces nerve stimulation-induced contraction of the diaphragm in a dose-dependent manner bioline.org.br. Intracellular studies using glass microelectrodes in this preparation have investigated the mechanisms of action of this compound on nerve terminals, cholinergic receptors, and the threshold for propagation of end-plate potentials to the muscle fiber nih.govncats.ioncats.io. These studies revealed that this compound can initially excite and then depress the release of transmitter from nerve terminals, particularly at rapid rates of stimulation nih.govncats.io. This compound was found to depress the response of postsynaptic receptors to acetylcholine, as indicated by a reduction in miniature end-plate potential amplitude nih.govncats.io. The reduction in muscle twitch was primarily attributed to the failure of end-plate potentials to propagate as muscle action potentials nih.govncats.io.

Studies comparing this compound to other neuromuscular blocking agents in isolated nerve-muscle preparations have provided insights into its specific properties. For instance, this compound inhibited contractions in the frog rectus abdominis but failed to reduce carbachol (B1668302) responses in the mouse esophagus, suggesting potential differences in nicotinic cholinoceptor subtypes in these tissues bioline.org.brresearchgate.net. The sensitivity to this compound in the mouse inferior pharyngeal constrictor muscle has been found to be in a similar concentration range as that of the diaphragm and soleus muscles, further supporting its use in studying neuromuscular transmission in different muscle types nih.govscispace.com.

Research findings from isolated nerve-muscle preparations demonstrate this compound's action as a competitive antagonist at the neuromuscular junction, affecting both transmitter release and postsynaptic receptor function.

Here is a table summarizing some findings from isolated nerve-muscle preparations:

PreparationStimulus TypeObserved Effect of this compoundKey FindingsSource
Frog Rectus AbdominisAcetylcholine-inducedInhibition of contractionCompetitive antagonism at nicotinic receptors; effect reversed by KCl; different from depolarizing blockers bioline.org.brbioline.org.br
Rat Phrenic Nerve-DiaphragmNerve stimulationDose-dependent reduction in contractionAffects transmitter release and depresses postsynaptic receptor response; reduces miniature end-plate potentials bioline.org.brnih.govncats.ioncats.io
Mouse EsophagusCarbachol-inducedNo reduction in contractionSuggests differences in nicotinic receptor subtypes compared to frog rectus abdominis bioline.org.brresearchgate.net
Mouse Inferior Pharyngeal ConstrictorNerve-mediatedComplete inhibition of nerve-mediated responses; dose-dependentSensitivity similar to diaphragm and soleus muscles nih.govscispace.com

Cell Culture Systems (e.g., Neuroblastoma Cells, Astrocytoma Cells)

Cell culture systems, including neuroblastoma and astrocytoma cells, have been utilized to investigate the effects of this compound on muscarinic acetylcholine receptors and associated signaling pathways. While these cell lines are not primary targets for this compound's neuromuscular blocking action, they express cholinergic receptors that can be modulated by the compound.

Studies have shown that muscarinic receptor activation in cell lines, including astrocytoma and neuroblastoma cells, can induce changes in gene expression and signaling pathways dergipark.org.tr. This compound, as a muscarinic receptor antagonist, particularly with selectivity for M2 and M4 subtypes, has been used in these systems to delineate the roles of different muscarinic receptor subtypes in cellular responses dergipark.org.tr. For example, in K562 chronic myelogenous leukemic cells, this compound was shown to reverse the carbachol-induced decrease in cyclin D1 expression, indicating involvement of M2/M4 receptors in this pathway dergipark.org.tr.

While direct studies specifically detailing this compound's effects on neuroblastoma and astrocytoma cells in the context of its primary neuromuscular blocking activity are less prevalent, these cell culture models are valuable for exploring its interactions with other cholinergic receptor subtypes present in neuronal and glial cells nih.govcapes.gov.brgoogle.com.

Tissue Slice Preparations (e.g., Guinea-Pig Olfactory Cortex)

Tissue slice preparations, such as those from the guinea-pig olfactory cortex, offer a method to study the effects of this compound on neuronal circuits and synaptic transmission in a more intact cellular environment compared to dispersed cell cultures. The olfactory cortex is known to express muscarinic acetylcholine receptors.

Research using guinea-pig olfactory cortex slices has investigated the effects of muscarinic receptor antagonists, including this compound, on electrically-evoked field potentials and membrane currents nih.govnih.gov. In this preparation, muscarinic agonists depress the electrically-evoked surface-negative field potential (N-wave) nih.gov. This compound was found to be a weak antagonist of responses to carbachol-induced depression of the N-wave, in contrast to potent competitive antagonists like pirenzepine (B46924) and atropine (B194438) nih.gov. This suggests that the presynaptic muscarinic receptor mediating this depression in the olfactory cortex slice may be of the M1-subtype, for which this compound has lower affinity compared to M2/M4 receptors nih.gov.

Electrophysiological studies using voltage-clamp techniques in guinea-pig olfactory cortical neurons in vitro have shown that this compound can inhibit the suppression of the M-current induced by muscarinic agonists nih.gov. This effect was observed at micromolar concentrations of this compound and suggested the involvement of M2-type muscarinic receptors in the modulation of the M-current in these neurons nih.gov. These findings highlight the utility of tissue slice preparations in examining this compound's effects on specific neuronal populations and receptor subtypes within a preserved tissue architecture.

Radioligand Binding Assays and Competition Studies

Radioligand binding assays are a standard technique for quantifying the affinity of a compound for its target receptor and determining receptor density giffordbioscience.comnih.govresearchgate.net. Competition binding studies involve incubating a fixed concentration of a radiolabeled ligand with varying concentrations of an unlabeled test compound, such as this compound, to determine the test compound's affinity for the receptor site giffordbioscience.comnih.gov.

This compound has been utilized in radioligand binding assays to characterize muscarinic acetylcholine receptors, particularly due to its selectivity for M2 and M4 subtypes nih.govmedchemexpress.com. Studies using tritiated ligands, such as [³H]N-methylscopolamine ([³H]NMS) and [³H]Pirenzepine ([³H]PZ), have shown that this compound inhibits the binding of these ligands to muscarinic receptors in various brain regions, including the hippocampus, striatum, and cortex nih.gov.

Competition curves between this compound and [³H]PZ have suggested that this compound recognizes a homogeneous class of receptors, while competition curves with [³H]NMS were compatible with two classes of this compound receptors nih.gov. This discrepancy could be partially explained by this compound's inhibitory effect on the dissociation rate of [³H]NMS nih.gov. This compound has been shown to inhibit the [³H]NMS dissociation rate from brain M1 and M2 receptors with lower potency compared to cardiac M2 receptors nih.gov.

Radioligand binding assays, including competitive studies, are crucial for determining the binding profile and affinity of this compound for different muscarinic receptor subtypes, providing valuable data on its selectivity and potential off-target effects.

Here is a table illustrating typical data presented in radioligand binding studies involving this compound:

RadioligandTissue/Cell SourceReceptor Subtype (Inferred)This compound Effect on BindingIC50 or Ki Value (Approximate)Source
[³H]N-methylscopolamineRat brain (hippocampus, striatum, cortex)M1, M2, M4InhibitionVaries depending on region/subtype nih.gov
[³H]PirenzepineRat brain (hippocampus, striatum, cortex)M1InhibitionVaries depending on region/subtype nih.gov
BODIPY FL pirenzepineMuscarinic M1 cell lineM1Sensitive to presenceNot directly quantified as IC50/Ki in this context capes.gov.br

Note: IC50 and Ki values are highly dependent on experimental conditions and the specific receptor source.

Electrophysiological Techniques (e.g., Voltage-Clamp, Intracellular Recording, Surface Potential Recording)

Electrophysiological techniques are essential for measuring the electrical activity of cells and tissues and investigating how this compound modulates ion channels, receptor function, and synaptic transmission drexel.eduromainbrette.frwikipedia.orgtechnologynetworks.com. These techniques include voltage-clamp, current-clamp, intracellular recording, and surface potential recording.

Intracellular recording, which involves inserting a microelectrode into a single cell, allows for precise measurement of membrane potential and changes in response to stimuli or drug application drexel.eduromainbrette.fradinstruments.com. Studies using intracellular recording in rat phrenic nerve-diaphragm preparations have shown that this compound reduces the amplitude of miniature end-plate potentials, consistent with a postsynaptic block of acetylcholine receptors nih.govncats.io.

Voltage-clamp techniques are used to control the membrane potential of a cell and measure the resulting ionic currents drexel.eduwikipedia.orgtechnologynetworks.com. This allows for the study of how this compound affects specific ion channels. Voltage-clamp studies on amphibian and mammalian peripheral nerve fibers have demonstrated that this compound can block delayed potassium conductance and, when applied internally, can affect sodium channel inactivation and occlude sodium channels nih.gov.

Surface potential recording measures electrical signals from the surface of a tissue or cell population nih.gov. In guinea-pig olfactory cortex slices, surface-negative field potentials evoked by electrical stimulation have been used to assess synaptic activity, and this compound's effects on muscarinic modulation of these potentials have been studied using this technique nih.gov.

Electrophysiological methods provide dynamic insights into the functional consequences of this compound's interactions with its targets, revealing its impact on neuronal excitability and neuromuscular transmission at a detailed electrical level.

Preclinical Animal Models

Preclinical animal models are used to study the effects of this compound in a living organism, providing information on its pharmacodynamics and potential effects on physiological systems. These models are crucial for evaluating the in vivo efficacy and characteristics of this compound as a neuromuscular blocking agent.

Animal models, such as rats and mice, have been used to study the neuromuscular blocking effects of this compound in vivo. These studies often involve assessing the degree and duration of muscle paralysis following administration of this compound. The effects are typically evaluated by observing changes in motor function or by using techniques that measure muscle response to nerve stimulation in the whole animal bioline.org.brslideshare.net.

In studies investigating experimental autoimmune myasthenia gravis in mice, the response to this compound has been used as an indicator of diminished neuromuscular function nih.gov. Mice with this condition were found to be more sensitive to the effects of this compound compared to normal mice, exhibiting a dramatic yet transient response nih.gov. This highlights the use of this compound as a pharmacological tool to assess the severity of neuromuscular impairment in disease models.

This compound has also been used as a paralytic agent in various animal research procedures, such as those requiring immobilization for physiological monitoring or surgical interventions researchgate.nettaylorandfrancis.com. For example, this compound triethiodide has been used to paralyze animals during studies of bronchoconstriction and during procedures involving electrical stimulation of the sinus researchgate.nettaylorandfrancis.com.

Preclinical animal models are vital for translating findings from in vitro studies to a more complex physiological context, providing essential data on this compound's in vivo effects on neuromuscular function and its utility as a pharmacological tool in research.

Here is a table summarizing some preclinical animal model applications involving this compound:

Animal ModelApplicationObserved OutcomeSource
MiceAssessment of neuromuscular function in myasthenia gravisIncreased sensitivity to this compound in affected mice nih.gov
Rats/MiceInduction of muscle paralysis for research proceduresFacilitation of physiological monitoring or surgical interventions researchgate.nettaylorandfrancis.com
RatsStudy of bronchoconstrictionUsed as a paralytic agent during experimental procedures taylorandfrancis.com
MiceStudying diabetic neuropathySystemic this compound did not prevent indices of systemic peripheral neuropathy mdpi.com

Rodent Models (e.g., Rats, Mice)

Rodent models, including rats and mice, have been extensively used in this compound research. These models are valuable for studying various pharmacological parameters. For instance, studies in rats have investigated the tissue distribution of this compound using techniques like microdialysis. nih.govharvardapparatus.com In mice, this compound has been used to assess neuromuscular function, particularly in models of experimental autoimmune myasthenia gravis, where increased sensitivity to this compound can indicate diminished neuromuscular function. nih.gov Research has also examined the effects of this compound on cholinergically mediated behavior in rats and mice. nih.gov Furthermore, in vitro models using mouse pharyngeal muscles have been developed to study neuromuscular transmission and the inhibitory effects of this compound. nih.gov Studies have also explored the interaction of this compound with muscarinic receptor subtypes in rat tissues. nih.gov

Data Table 1: this compound Studies in Rodent Models

Rodent ModelResearch FocusKey FindingSource
RatsTissue distribution (muscle)Selectively distributes into muscle interstitial fluid (MIF). nih.govharvardapparatus.com nih.govharvardapparatus.com
RatsInteraction with muscarinic receptor subtypesHigh affinity for M2 receptors, intermediate for M1, low for M3 and M4. nih.gov nih.gov
RatsCholinergically mediated behaviorProduced dose-dependent increase in tremor, hypothermia, and salivation. nih.gov nih.gov
MiceNeuromuscular function (Myasthenia Gravis model)Increased sensitivity to this compound indicates diminished neuromuscular function. nih.gov nih.gov
MiceNeuromuscular transmission (pharynx)Completely inhibited nerve-mediated responses in an in vitro model. nih.gov nih.gov
MiceCholinergically mediated behaviorProduced dose-dependent increase in tremor, hypothermia, and salivation. nih.gov nih.gov

Amphibian Models (e.g., Frogs)

Amphibian models, particularly frogs, have been instrumental in understanding the fundamental interactions of this compound at the neuromuscular junction. The frog rectus abdominis muscle preparation is a classic model for studying neuromuscular blocking agents. This compound has been shown to inhibit contractions induced by carbachol in the frog rectus abdominis. bioline.org.br Voltage-clamp studies on frog skeletal muscle fibers have provided insights into the modes of action of this compound, demonstrating that it can block open ion channels. royalsocietypublishing.orgnih.gov Research using amphibian nerve fibers has also shown that this compound can directly affect membrane currents, blocking potassium conductance and, at positive potentials, occluding sodium channels. researchgate.netnih.govpopline.org

Data Table 2: this compound Studies in Amphibian Models

Amphibian ModelResearch FocusKey FindingSource
FrogsNeuromuscular junction (rectus abdominis)Inhibited carbachol-induced contractions. bioline.org.br bioline.org.br
FrogsNeuromuscular junction (endplates)Blocks open ion channels in voltage-clamped muscle fibers. royalsocietypublishing.orgnih.gov royalsocietypublishing.orgnih.gov
Amphibian nerveMembrane currentsBlocks potassium conductance; can occlude sodium channels at positive potentials. researchgate.netnih.govpopline.org researchgate.netnih.govpopline.org

Feline Models (e.g., Cats)

Feline models, such as cats, have also been utilized in this compound research, particularly in studies investigating its effects on synaptic transmission and autonomic ganglia. Studies in spinal cats have examined the effects of this compound on synaptic transmission in the spinal cord, finding no effect of a paralyzing dose on synaptic transmission. nih.gov Research has also explored the effects of this compound on muscarinic transmission in the superior cervical ganglion of the cat, suggesting that this compound can reduce ganglionic hyperpolarization and that pharmacologically distinct muscarinic receptors may exist in sympathetic ganglia that are susceptible to blockade by this compound. nih.gov Feline models have also been used to study the effects of this compound on the contractile response of the stomach to vagal stimulation. semanticscholar.org

Data Table 3: this compound Studies in Feline Models

Feline ModelResearch FocusKey FindingSource
CatsSynaptic transmission (spinal cord)A paralyzing dose had no effect on synaptic transmission in the spinal cord. nih.gov nih.gov
CatsMuscarinic transmission (superior cervical ganglion)Reduced ganglionic hyperpolarization; suggests distinct muscarinic receptors susceptible to blockade. nih.gov nih.gov
CatsContractile response (stomach)Induced a delayed contraction following initial contraction after vagal stimulation, suggesting a mechanism different from hexamethonium. semanticscholar.org semanticscholar.org

Advanced Analytical Techniques for Research Applications

Advanced analytical techniques are crucial for the accurate quantification and study of this compound in biological samples and research settings.

Microdialysis for Tissue Distribution Studies

Microdialysis is a technique used to measure the concentration of unbound drugs in the interstitial fluid of tissues. This technique has been applied in this compound research, particularly in rats, to investigate its distribution into muscle tissue. nih.govharvardapparatus.comresearchgate.net Microdialysis sampling allows for the continuous determination of this compound concentrations in muscle interstitial fluid (MIF). nih.govharvardapparatus.comresearchgate.net Studies using microdialysis in rats have shown that this compound is rapidly distributed into MIF. nih.govharvardapparatus.comresearchgate.net The technique has also been used to assess the in vivo recovery of this compound from rat muscle tissue, demonstrating stable recovery over several hours. nih.gov These studies highlight that microdialysis, combined with conventional tissue sampling, provides valuable information on intra-tissue drug distribution. nih.govharvardapparatus.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. HPLC assays have been developed and validated for the determination of this compound in various research samples, including rat plasma, muscle tissue, and microdialysate samples. nih.govharvardapparatus.comnih.govresearchgate.net A validated HPLC method for this compound typically involves a reversed-phase column and UV detection. nih.govresearchgate.net Sample preparation methods, such as protein precipitation for plasma and muscle homogenates, are often employed before HPLC analysis. nih.gov Microdialysate samples can sometimes be injected directly into the HPLC system without extensive preparation. nih.gov These HPLC methods are essential for accurately quantifying this compound concentrations in biological matrices obtained from pharmacological studies. nih.gov

Research into Broader Systemic Pharmacological Effects Preclinical

Autonomic Nervous System Modulation

Gallamine's influence extends beyond the neuromuscular junction, impacting both the parasympathetic and sympathetic divisions of the autonomic nervous system. These effects are primarily mediated through its interactions with muscarinic and, to some extent, adrenergic receptors.

Effects on Parasympathetic Ganglia and Postganglionic Sites

This compound exhibits parasympatholytic effects, particularly on the cardiac vagus nerve, which can lead to tachycardia. wikipedia.orgpediatriconcall.com Studies have investigated its interaction with muscarinic receptor subtypes, revealing a notable affinity for M2 muscarinic receptors. nih.govmdpi.comnih.govacnp.org This interaction appears to be a key mechanism behind its effects on the heart. acnp.orgnih.gov

Research using isolated guinea-pig atria has shown that this compound can block the response to postganglionic stimulation of the vagus nerve. nih.gov This antivagal action, likely exerted at the postganglionic nerve terminal, is considered a probable explanation for the clinically observed tachycardia associated with this compound administration. nih.gov

Further studies using radioligand binding have detailed this compound's affinity for different muscarinic receptor subtypes. It demonstrates high affinity for M2 receptors found in rat cardiac and guinea-pig uterine tissue, as well as for an atypical muscarinic receptor in chicken heart. nih.gov this compound shows lower affinity for M3 receptors in rat glandular tissue and human astrocytoma cells, and M4 receptors in NG108-15 and PC12 cells. nih.gov Intermediate affinity has been observed for M1 receptors in rat cortex. nih.gov

The interaction of this compound with M1 and M2 receptors appears competitive at lower concentrations used for affinity determination. nih.gov However, at higher concentrations, the interaction with the M3 glandular receptor shows less clear separation between inhibition of binding and effects on radioligand association and dissociation rates, making it difficult to definitively classify as purely competitive or allosteric at this subtype. nih.gov Despite this, this compound serves as a tool for detecting muscarinic receptor subtype heterogeneity in various tissues. nih.gov

Studies have also suggested that this compound's antagonism at muscarinic receptors might involve a non-competitive, "metaffinoid" mechanism, particularly at higher concentrations. nih.govnih.gov This type of antagonism is proposed to allosterically alter the agonist's affinity for its binding site. nih.gov The allosteric nature of this compound's action on muscarinic receptors, particularly M2, has been confirmed in binding studies where it slowed the dissociation of radiolabeled orthosteric antagonists. mdpi.com

Muscarinic Receptor SubtypeAffinity (Ki) in Rat/Guinea-pig (nM)Notes
M124 nih.govIntermediate affinity in rat cortex. nih.gov
M22.4 nih.govHigh affinity in rat cardiac tissue. nih.gov
M3Higher (Lower affinity) nih.govnih.govLow affinity. nih.gov
M4Low affinity nih.govLow affinity. nih.gov
M5Low affinity Order of potency M2 > M1 = M4 > M3 = M5.

Influence on Sympathetic Ganglia and Neurotransmitter Release

This compound has been shown to influence sympathetic neurotransmitter release. Studies in the rat submandibular gland, pre-labeled with 3H-noradrenaline, demonstrated that this compound facilitated stimulation-evoked overflow of tritium, indicating enhanced noradrenaline release. nih.gov This facilitatory effect was dependent on this compound concentration and was observed in different calcium concentrations. nih.gov The degree of facilitation was inversely related to the frequency of stimulation. nih.gov

The mechanism proposed for this facilitatory action on sympathetic transmitter release is the enhanced availability of calcium ions to the secretory process, potentially resulting from blockade of potassium conductance during nerve activity. nih.gov

While this compound is primarily known for its muscarinic receptor interactions, its effects on sympathetic ganglia and neurotransmitter release highlight a broader influence on the autonomic nervous system. Some non-depolarizing neuromuscular blocking agents, including this compound, have been shown to increase stimulation-evoked release of 3H-norepinephrine from superfused human atrial appendage, which may contribute to the observed increase in heart rate during anesthesia. oup.comnih.gov This suggests an interaction with mechanisms modulating norepinephrine (B1679862) release from sympathetic nerve terminals in the heart. nih.gov

Presynaptic Modulation of Adrenergic Nerve Terminals

Research suggests that this compound may have effects at presynaptic sites, influencing neurotransmitter release. While its primary action is at the postsynaptic nicotinic receptor at the neuromuscular junction, its interaction with muscarinic receptors, including those potentially located presynaptically on adrenergic nerve terminals, could modulate adrenergic transmission. drugbank.comatsjournals.org

Muscarinic receptors, including M2 and M4 subtypes, are known to be located on sympathetic nerves where they can inhibit the release of norepinephrine. atsjournals.org Conversely, M1 receptors on sympathetic nerves may enhance norepinephrine release. atsjournals.org The antimuscarinic actions of neuromuscular blocking agents like this compound could therefore indirectly influence norepinephrine release by blocking these presynaptic muscarinic heteroreceptors. nih.gov

Studies have indicated that this compound, among other non-depolarizing neuromuscular blocking agents, can enhance norepinephrine release from sympathetic nerve terminals in human heart tissue. oup.comnih.gov This effect is attributed, at least in part, to their antimuscarinic actions blocking presynaptic muscarinic receptors that normally reduce norepinephrine release. nih.gov This modulation of presynaptic adrenergic nerve terminals by this compound contributes to its broader autonomic effects, particularly the observed tachycardia. nih.govdrugbank.com

Comparative Research on Neuromuscular Blocking Agent Effects

Preclinical studies have frequently compared the effects of this compound with other neuromuscular blocking agents to understand its distinct pharmacological profile, including differences in potency, onset of action, and receptor selectivity.

Comparative Studies with Depolarizing and Non-Depolarizing Agents in Research Models

This compound was one of the early synthetic non-depolarizing neuromuscular blocking drugs developed. nih.govnih.gov Comparative studies in various animal models, such as rats, guinea-pigs, and dogs, have been crucial in characterizing its effects relative to both depolarizing agents like succinylcholine (B1214915) and other non-depolarizing agents such as d-tubocurarine and pancuronium (B99182). nih.govekb.egbjbms.org

In studies comparing this compound with pancuronium and d-tubocurarine in human patients, the relative potency and speed of onset were evaluated. nih.gov While peak twitch depression was similar among equipotent doses, the rate of onset of neuromuscular blockade differed. nih.gov this compound demonstrated a more rapid onset compared to pancuronium and d-tubocurarine in this specific clinical context. nih.gov This observation supports the hypothesis that non-depolarizing agents of lower potency might have a more rapid onset of action than those with higher potency. nih.gov

Studies in anesthetized dogs evaluating neuromuscular function using upper lip muscles have compared this compound with atracurium (B1203153) and pancuronium. ekb.eg These studies measured onset time, duration of action, and recovery index, and also investigated interactions with other drugs like chlorpromazine. ekb.eg Such research in animal models provides valuable data on the in vivo effects and interactions of this compound compared to other agents.

Research using microdialysis in rats has investigated the distribution of this compound into muscle tissue compared to plasma, providing insights into its pharmacokinetics at the target site. harvardapparatus.comresearchgate.net These studies are important for understanding the relationship between drug concentration and neuromuscular effect in preclinical models.

Neuromuscular Blocking AgentED95 (mg/kg) in Human Patients nih.govOnset Time to 80% Twitch Depression (s) in Human Patients nih.gov
This compound2.38136 ± 14
Pancuronium0.069222 ± 18
d-Tubocurarine0.45178 ± 25

Analysis of Receptor Selectivity and Potency Differences Across Species and Models

This compound's receptor selectivity, particularly its notable affinity for muscarinic receptors in addition to its primary target, the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction, distinguishes it from some other neuromuscular blocking agents. mdpi.comdrugbank.com This dual activity contributes to its broader systemic effects, such as tachycardia, which are less pronounced with agents that are more selective for the nicotinic receptor. pediatriconcall.comnih.gov

As discussed in Section 5.1.1, studies have extensively analyzed this compound's affinity and interaction with different muscarinic receptor subtypes (M1-M5) across various species and tissues, including rat, guinea-pig, and chicken. nih.govnih.govacnp.orgnih.gov This research has established that this compound is not equally potent at all muscarinic subtypes, showing higher affinity for M2 receptors compared to others. nih.govnih.govnih.gov This differential selectivity contributes to its specific pattern of autonomic side effects. acnp.org

Comparative studies across species and models are crucial because receptor expression, signaling pathways, and drug metabolism can vary significantly, influencing the observed pharmacological effects. For instance, the sensitivity of different muscle groups to neuromuscular blocking agents can vary, with ocular muscles often being more sensitive than the diaphragm. drugbank.com While this is a general characteristic of non-depolarizing blockers, comparative studies in animal models help to delineate the specific profile of this compound.

The concept of receptor heterogeneity and subtype selectivity is fundamental to understanding the nuances of this compound's action and comparing it to other agents. nih.govdergipark.org.tr The ability of this compound to distinguish between muscarinic receptor subtypes, particularly M1 and M2, as defined by ligands like pirenzepine (B46924), has made it a valuable tool in receptor research. nih.gov

Differences in potency and efficacy of neuromuscular blocking agents, including this compound, can also be influenced by factors such as protein binding and distribution within muscle tissue, which have been investigated in preclinical models like the rat using techniques such as microdialysis. harvardapparatus.comresearchgate.net

Research into Gallamine S Metabolism and Distribution in Preclinical Models

Metabolic Pathways in Animal Models (e.g., Limited Metabolism)

Research indicates that Gallamine undergoes limited metabolism in animal models. This characteristic influences its duration of action and elimination from the body. The lack of extensive metabolic transformation means that the parent drug is primarily responsible for the observed pharmacological effects and is largely eliminated in its unchanged form. mims.compharmacompass.com

Investigations into Intact Elimination Routes

Due to its limited metabolism, the primary route of elimination for this compound in animal models is the excretion of the intact, unchanged drug. Studies have shown that this compound is predominantly excreted in the urine. mims.com This reliance on renal excretion means that factors affecting kidney function can significantly impact the elimination half-life and potential for accumulation of this compound in the body. cambridge.org

Tissue Distribution Dynamics

The distribution of this compound within the body and into target tissues is a key aspect of its pharmacokinetics. Studies using techniques such as microdialysis in preclinical models have provided detailed information on how this compound distributes into different tissue compartments, revealing non-uniform patterns. harvardapparatus.comnih.govresearchgate.net

Distribution into Muscle Interstitial Fluid

Investigations using microdialysis in anesthetized rats have shown that this compound is rapidly distributed into muscle interstitial fluid (MIF). harvardapparatus.comnih.govresearchgate.net The muscle interstitial fluid is the extracellular space surrounding muscle fibers, and access to this compartment is important for neuromuscular blocking agents to exert their effects at the neuromuscular junction. Studies have determined the MIF-plasma partition coefficient for this compound, providing a quantitative measure of its distribution between plasma and MIF. harvardapparatus.comnih.govresearchgate.net

Interactive Data Table: MIF-Plasma Partition Coefficient of this compound in Rats

Study MethodMIF-Plasma Partition Coefficient (mean ± SD)Number of Animals (n)
Microdialysis (Terminal Sampling)0.9 ± 0.1 harvardapparatus.comnih.gov / 0.92 ± 0.11 researchgate.net6 harvardapparatus.comnih.govresearchgate.net
Microdialysis (AUC ratio)0.91 ± 0.12 researchgate.net6 researchgate.net

Note: Data is derived from studies in anesthetized rats.

Non-Uniform Distribution Patterns within Muscle Tissue

Further research has revealed that this compound does not distribute uniformly throughout the entire muscle tissue. harvardapparatus.comnih.govresearchgate.net While it rapidly enters the muscle interstitial fluid, the concentration of this compound in whole muscle tissue homogenate has been found to be significantly lower than that in the interstitial fluid. harvardapparatus.comnih.govresearchgate.net This suggests a selective distribution into the interstitial space rather than extensive uptake into the intracellular fluid or binding to other muscle components. harvardapparatus.comnih.govresearchgate.net This non-uniform distribution pattern within muscle tissue has implications for understanding the relationship between plasma concentrations and the concentration of this compound at its site of action. harvardapparatus.comnih.govresearchgate.net

Interactive Data Table: this compound Concentration in Muscle Tissue Homogenate vs. MIF in Rats

MeasurementConcentration (% of MIF concentration) (mean ± SD)Number of Animals (n)
Muscle Tissue Homogenate23 ± 5% harvardapparatus.comnih.govresearchgate.net5 harvardapparatus.comnih.govresearchgate.net

Note: Data is estimated at the terminal sampling time in anesthetized rats.

Gallamine As a Probe in Cholinergic System Research

Utility in Delineating Muscarinic Receptor Subtypes

Gallamine has been instrumental in differentiating muscarinic receptor subtypes (M1-M5) due to its varying affinities and modes of interaction with these receptors. Studies using radioligand binding assays have demonstrated that this compound exhibits differential affinity across the subtypes. nih.govnih.gov For instance, this compound shows high affinity for the M2 muscarinic receptor, particularly those found in the mammalian myocardium. nih.govacnp.org Its affinity is considerably lower for M3 receptors and intermediate for M1 receptors. nih.gov

Radioligand binding studies utilizing compounds like [³H]N-methylscopolamine ([³H]NMS) and [³H]quinuclidinyl benzilate ([³H]QNB) have been employed to examine the allosteric regulation of these subtypes by this compound. nih.govnih.gov The presence of this compound has been shown to slow the dissociation of [³H]NMS from all muscarinic subtypes, with the most potent effect observed at the M2 subtype, followed by M4, M1, M3, and M5. nih.gov This differential effect on radioligand dissociation kinetics provides a basis for distinguishing between receptor subtypes.

Furthermore, studies investigating the antagonistic effects of this compound on muscarinic receptor-linked second messenger responses have contributed to subtype delineation. In N1E-115 neuroblastoma cells, this compound antagonized M1 receptor-mediated phosphoinositide hydrolysis and M2 receptor-mediated inhibition of cyclic AMP formation, albeit with different potencies. nih.gov While the antagonism appeared competitive in functional assays, the interaction with antagonists like N-methylscopolamine revealed an allosteric component, highlighting the complexity of this compound's interaction and its utility in probing receptor behavior. nih.gov

The varying affinities of this compound for different muscarinic receptor subtypes are summarized in the following table based on radioligand binding studies:

Muscarinic Receptor SubtypeRelative Affinity for this compound (based on [³H]NMS dissociation)
M2High (most potent effect)
M4Intermediate-High
M1Intermediate
M3Low
M5Low

Note: This table is based on the observed potency of this compound in slowing the dissociation of [³H]NMS from different muscarinic receptor subtypes in transfected cells. nih.gov

Application in Studies of Cholinergic Transmission Mechanisms

This compound has been utilized in studies to investigate the mechanisms of cholinergic transmission, acting as a tool to perturb and analyze the process. Its primary action as a neuromuscular blocking agent involves competing with acetylcholine (B1216132) (ACh) for binding sites on nicotinic acetylcholine receptors at the motor endplate, thereby blocking the transmitter action of ACh and preventing muscle contraction. drugbank.comwikipedia.orgpediatriconcall.com This competitive blockade at the neuromuscular junction has historically been a key aspect of understanding cholinergic signaling in skeletal muscle. researchgate.net

Beyond the neuromuscular junction, this compound's interactions with muscarinic receptors also provide insights into cholinergic transmission in other tissues. For example, this compound has a parasympatholytic effect on the cardiac vagus nerve, which is mediated by muscarinic receptors, leading to effects like tachycardia. wikipedia.orgpediatriconcall.com Studies examining the effects of this compound on nerve terminals have shown that it can influence the release of neurotransmitter, exhibiting both excitatory and depressant effects depending on the concentration and stimulation rate. nih.gov This suggests that this compound's influence extends beyond simply blocking postsynaptic receptors to potentially modulating presynaptic mechanisms involved in ACh release.

Investigations into the effects of neuromuscular blocking agents, including this compound, on nicotinic cholinergic receptors in different preparations, such as frog rectus abdominis and mouse esophagus, have revealed variations in receptor characteristics between tissues and species. bioline.org.br this compound inhibited carbachol-induced contractions in the frog rectus abdominis but failed to do so in the mouse esophagus, indicating potential differences in nicotinic receptor subtypes or their coupling mechanisms in these tissues. bioline.org.br Such studies highlight the utility of this compound as a probe for exploring the diversity of cholinergic receptors and the nuances of transmission in different physiological contexts.

Contribution to Understanding Allosteric Receptor Modulation

This compound holds a significant place in the history of pharmacology as one of the first compounds identified to exert allosteric modulation at muscarinic acetylcholine receptors. mdpi.comnih.govmdpi.com Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (ACh) binds, and this binding influences the affinity or efficacy of the orthosteric ligand. nih.govmdpi.com

The allosteric nature of this compound's action was initially suggested by functional experiments where its inhibitory effect on acetylcholine or carbachol (B1668302) action on heart atrium showed deviations from simple competitive antagonism. mdpi.comnih.gov Subsequent radioligand binding studies confirmed this, demonstrating that this compound could slow down the dissociation of orthosteric antagonists like [³H]N-methylscopolamine. nih.govmdpi.comsemanticscholar.org This effect, where the binding of one ligand influences the binding kinetics of another at a different site, is a hallmark of allosteric modulation. mdpi.comsemanticscholar.org

Extensive research using this compound and other prototypical allosteric modulators has provided substantial pharmacological evidence for the existence of a common allosteric site on muscarinic receptors. semanticscholar.orgresearchgate.net Mutagenesis studies have further pinpointed specific amino acid residues in the extracellular loops of muscarinic receptors, particularly the second and third extracellular loops, as being important for the binding of allosteric ligands like this compound. nih.govresearchgate.netmdpi.com For instance, acidic residues in the second extracellular loop of the M2 receptor have been shown to be crucial for this compound's high-affinity binding. nih.gov

This compound's interaction with muscarinic receptors is often characterized by negative cooperativity with orthosteric ligands, meaning its binding reduces the affinity of the orthosteric ligand. mdpi.com However, the nature and magnitude of this cooperativity can vary depending on the receptor subtype and the specific orthosteric ligand involved. nih.govsemanticscholar.org Studies examining this compound's effects on the dissociation of different radioligands from various muscarinic subtypes have illustrated this complexity. nih.gov

The study of this compound's allosteric modulation has contributed significantly to the understanding of how muscarinic receptors can be regulated through sites other than the primary neurotransmitter binding site. This has opened avenues for the development of novel therapeutic agents that target allosteric sites, potentially offering greater subtype selectivity and fewer side effects compared to orthosteric ligands. nih.govmdpi.comfrontiersin.org

The allosteric interaction of this compound with muscarinic receptors can be illustrated by its effect on the dissociation rate of orthosteric ligands. The following table shows the effect of this compound on the half-life of [³H]NMS dissociation from different muscarinic receptor subtypes:

Muscarinic Receptor SubtypeControl Half-life of [³H]NMS DissociationHalf-life of [³H]NMS Dissociation with this compound
M2< 5 minIncreased (slowed dissociation)
M4VariesIncreased (slowed dissociation)
M1VariesIncreased (slowed dissociation)
M3> 60 minIncreased (slowed dissociation)
M5> 60 minIncreased (slowed dissociation)

Note: This table illustrates the qualitative effect of this compound in slowing down the dissociation of [³H]NMS. The exact increase in half-life is concentration-dependent and varies between subtypes. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Molecular Modeling and Receptor Interaction Prediction

Molecular modeling techniques are increasingly being applied to understand and predict the interactions of ligands, including allosteric modulators like gallamine, with GPCRs frontiersin.orgmdpi.com. The availability of crystal structures for mAChRs, such as the M2 receptor, has significantly accelerated structure-based drug design efforts aimed at identifying chemically diverse allosteric modulators nih.gov.

Computational studies, including molecular docking and molecular dynamics simulations, are instrumental in revealing the potential binding modes of ligands and understanding the dynamic nature of receptor-ligand interactions mdpi.comresearchgate.netnih.gov. For muscarinic receptors, computational modeling has helped identify potential binding centers for allosteric ligands within the extracellular vestibule, including the region between the second (o2) and third extracellular (o3) loops, which is recognized as a common allosteric site for compounds like this compound and alcuronium (B1664504) nih.govmdpi.comsemanticscholar.org.

Molecular dynamics simulations can provide insights into the conformational changes of receptors upon ligand binding and the thermodynamic and kinetic mechanisms of interaction mdpi.comnih.govacs.org. These simulations can also help predict cryptic binding pockets that may not be apparent in static crystal structures but can form dynamically mdpi.com. By integrating techniques like accelerated molecular dynamics simulations and virtual screening, researchers can construct structural ensembles that account for receptor flexibility, leading to the identification of novel allosteric modulators pnas.org.

Predicting the binding constants and free energies of binding for molecules remains a challenge, particularly in accurately evaluating the contribution of entropy researchgate.net. However, ongoing improvements in algorithms, computational power, and force fields are enhancing the precision of these in silico tools, which are expected to play a more significant role in future drug development, especially for CNS disorders frontiersin.orgacs.org. Computational predictions can also suggest a basis for subtype selectivity based on the involvement of unique residues in the drug-receptor interaction, providing testable hypotheses for experimental validation researchgate.net.

Exploration of Novel Allosteric Sites and Modulators Based on this compound's Actions

This compound's identification as an allosteric modulator highlighted the existence of binding sites distinct from the orthosteric site on muscarinic receptors nih.gov. This has spurred the exploration of other potential allosteric sites on mAChRs and other GPCRs semanticscholar.orgnih.gov. While a "common" allosteric site in the extracellular vestibule has been well-characterized for ligands like this compound, evidence suggests the existence of additional allosteric sites semanticscholar.orgnih.gov.

Studies with compounds like WIN-compounds indicate interactions that are non-competitive with this compound and strychnine, suggesting binding to a different site, although its precise location is yet to be fully determined mdpi.com. Furthermore, research has identified novel allosteric sites on specific muscarinic receptor subtypes, such as a predicted cryptic pocket in the extracellular domain of the M1 receptor and a distinct site on the M5 receptor targeted by compounds like ML375 mdpi.comnih.gov.

The exploration of novel allosteric sites is crucial because these sites often exhibit lower sequence conservation among receptor subtypes compared to orthosteric sites, offering the potential for designing modulators with higher subtype selectivity nih.govmdpi.com. This is particularly important for mAChRs, where high homology in the orthosteric site makes it challenging to develop subtype-selective orthosteric ligands semanticscholar.org.

Based on the understanding of this compound's interaction with the common allosteric site, researchers are exploring the design of new allosteric modulators . This involves identifying lead structures and optimizing their properties to achieve desired affinity and selectivity for specific receptor subtypes mdpi.com. The observation that this compound's allosteric potency can be influenced by assay conditions, such as buffer composition, also underscores the complexity of allosteric interactions and the need for careful experimental design in the search for new modulators .

Potential for Designing Next-Generation Pharmacological Tools

The insights gained from studying this compound and other allosteric modulators are paving the way for the design of next-generation pharmacological tools. These tools can serve both as probes for investigating receptor function and as potential therapeutic leads mdpi.comnih.gov.

One important approach is the development of radiolabeled allosteric modulators, such as [³H]dimethyl-W84, which can be used to directly probe allosteric binding sites and quantify allosteric effects in binding assays nih.govresearchgate.net. These radioligands provide valuable quantitative information about receptor expression and ligand affinity, essential for structure-activity relationship studies and basic GPCR research researchgate.net.

The development of selective allosteric modulators is a key focus, as they offer several advantages over orthosteric ligands. Allosteric modulators can fine-tune receptor activity in a physiological context by acting only when the endogenous orthosteric ligand is present mdpi.com. Furthermore, allosteric actions are often saturable, which may contribute to a wider safety margin mdpi.com.

This compound's historical significance as a neuromuscular blocker, despite its allosteric action at muscarinic receptors, highlights the potential for compounds to have multiple pharmacological targets nih.govmdpi.com. This complexity necessitates a thorough understanding of the interactions of novel compounds with different receptor subtypes and signaling pathways.

Q & A

Q. Methodological Guidance :

  • Follow protocols for quaternary ammonium compound synthesis, emphasizing controlled alkylation of tertiary amines with iodoethane .
  • Characterize purity using 1H/13C NMR to confirm structural integrity and HPLC (≥95% purity threshold) to quantify impurities .
  • Validate reproducibility by cross-referencing spectral data with published literature and reporting retention times/column conditions in detail .

Advanced: How can researchers design experiments to evaluate this compound’s receptor selectivity (nicotinic vs. muscarinic) in vitro?

Q. Methodological Guidance :

  • Experimental Design :
    • Use radioligand binding assays (e.g., ³H-atropine for muscarinic, ³H-epibatidine for nicotinic receptors) to quantify IC₅₀ values .
    • Include positive controls (e.g., tubocurarine for nicotinic, atropine for muscarinic) and negative controls (vehicle-only) to validate assay specificity .
  • Data Analysis :
    • Apply nonlinear regression models to calculate inhibition constants (Ki) and assess statistical significance via ANOVA with post-hoc tests (e.g., Tukey) .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Q. Methodological Guidance :

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to isolate this compound from plasma/tissue .
  • Quantification :
    • Employ HPLC-MS/MS with a C18 column and ESI+ ionization for high sensitivity (LOQ ≤1 ng/mL) .
    • Validate methods per ICH guidelines (linearity, precision, recovery) and report matrix effects .

Advanced: How should researchers address contradictions in reported pharmacokinetic data (e.g., half-life variations) for this compound?

Q. Methodological Guidance :

  • Variable Standardization :
    • Control species (e.g., rat vs. primate), dosage routes (IV vs. IM), and health status to minimize confounding factors .
  • Meta-Analysis :
    • Use PRISMA guidelines to systematically compare studies, highlighting methodological differences (e.g., analytical techniques, sampling intervals) .
    • Apply funnel plots to assess publication bias and heterogeneity metrics (I²) .

Basic: What in vivo models are appropriate for studying this compound’s neuromuscular blockade efficacy?

Q. Methodological Guidance :

  • Model Selection :
    • Use rat phrenic nerve-hemidiaphragm preparations for dose-response curves under controlled physiological conditions (e.g., 37°C, 95% O₂/5% CO₂) .
  • Ethical Compliance :
    • Adhere to institutional animal care protocols (IACUC) and report anesthesia/analgesia regimens in detail .

Advanced: How can researchers investigate this compound’s allosteric modulation of muscarinic receptors?

Q. Methodological Guidance :

  • Experimental Framework :
    • Use fluorescence-based calcium mobilization assays (e.g., FLIPR) with CHO cells expressing M2/M3 receptors .
    • Pre-treat cells with this compound prior to agonist (e.g., carbachol) exposure to assess negative allosteric effects .
  • Data Interpretation :
    • Compare Schild plots with/without this compound to differentiate competitive vs. allosteric inhibition .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Guidance :

  • Chemical Safety :
    • Use PPE (gloves, goggles) due to potential irritant effects; store in airtight containers away from light .
  • Waste Disposal : Follow EPA guidelines for halogenated waste disposal (iodide content) .

Advanced: How can computational modeling enhance understanding of this compound’s receptor interactions?

Q. Methodological Guidance :

  • Molecular Dynamics (MD) :
    • Dock this compound into muscarinic receptor homology models (e.g., PDB: 5CXV) using AutoDock Vina .
    • Simulate binding free energies (MM-PBSA) to identify critical residues (e.g., aspartic acid-103) .
  • Validation : Cross-validate docking results with mutagenesis studies .

Basic: How should researchers document this compound’s physicochemical properties for reproducibility?

Q. Methodological Guidance :

  • Reporting Standards :
    • Include melting point, solubility (in PBS/DMSO), and partition coefficient (logP) in experimental sections .
    • Reference USP/EP monographs for analytical validation criteria .

Advanced: What strategies resolve discrepancies in this compound’s reported metabolic pathways?

Q. Methodological Guidance :

  • Isotopic Tracing :
    • Administer ¹⁴C-labeled this compound in hepatocyte incubations; profile metabolites via radio-HPLC .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Methodological Table: Key Parameters for Receptor Selectivity Studies

ParameterNicotinic AssayMuscarinic Assay
Target Receptor α7-nAChRM2 mAChR
Radioligand ³H-epibatidine³H-atropine
Control (Positive) Tubocurarine (10 µM)Atropine (1 µM)
Incubation Time 60 min (25°C)30 min (37°C)
Data Analysis Ki via Cheng-Prusoff equationSchild plot (slope analysis)
Adapted from standardized receptor assay protocols

Basic: What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Q. Methodological Guidance :

  • Model Fitting : Use nonlinear regression (e.g., GraphPad Prism) to generate sigmoidal curves (Hill slope ≥1) .
  • Outlier Management : Apply Grubbs’ test to exclude anomalies (α=0.05) .

Advanced: How to integrate qualitative insights (e.g., clinical observations) with quantitative this compound data?

Q. Methodological Guidance :

  • Mixed-Methods Design :
    • Triangulate pharmacokinetic data with clinician surveys on adverse effects (e.g., tachycardia) .
    • Use thematic analysis for qualitative data and correlate findings with quantitative metrics (e.g., plasma concentration) .

Basic: What ethical considerations apply to this compound research involving animal models?

Q. Methodological Guidance :

  • Compliance : Adhere to ARRIVE guidelines for reporting animal studies, including sample size justification and humane endpoints .
  • Ethical Review : Obtain approval from institutional ethics committees before initiating studies .

Advanced: How can researchers leverage omics approaches to study this compound’s off-target effects?

Q. Methodological Guidance :

  • Transcriptomics : Perform RNA-seq on this compound-treated cardiomyocytes to identify dysregulated pathways (e.g., calcium signaling) .
  • Proteomics : Use SILAC labeling to quantify changes in receptor-associated proteins .

Basic: How to ensure reproducibility in this compound’s pharmacological assays?

Q. Methodological Guidance :

  • Protocol Harmonization :
    • Detail buffer composition (e.g., Tris-HCl pH 7.4), incubation times, and equipment calibration .
    • Share raw data and analysis scripts via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Gallamine
Reactant of Route 2
Reactant of Route 2
Gallamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。